(2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfonyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide
Description
Contextualizing Impurity Research in Pharmaceutical Science
The study of pharmaceutical impurities is a cornerstone of modern drug development and manufacturing. longdom.org Impurities can originate from various sources, including raw materials, synthetic intermediates, by-products of chemical reactions, degradation products, and residual solvents. gmpinsiders.comglobalresearchonline.net Even trace amounts of these substances can impact the stability, efficacy, and safety of a drug product. gmpinsiders.com Consequently, comprehensive impurity profiling—which involves the identification, isolation, and structural elucidation of impurities—is a mandatory requirement for new drug applications and a vital tool for quality control. ijcrt.orgglobalpharmatek.com This rigorous analysis ensures that the levels of impurities are maintained within the stringent limits set by regulatory authorities such as the International Council for Harmonisation (ICH). gmpinsiders.com
Evolution of Impurity Control Paradigms
The approach to controlling pharmaceutical impurities has evolved significantly over time. Early drug regulations, such as the Pure Food and Drug Act of 1906 in the United States, were primarily focused on preventing the sale of adulterated or misbranded drugs. moravek.compharmavibes.co.uk However, incidents like the sulfanilamide (B372717) disaster in 1937, where a toxic solvent was used in a drug formulation, highlighted the critical need for pre-market safety testing. pharmavibes.co.uk This led to the passage of the Federal Food, Drug, and Cosmetic (FD&C) Act of 1938, which mandated that companies provide evidence of a new drug's safety to the FDA before marketing. moravek.compharmavibes.co.uk
More recently, the landscape of impurity control has been shaped by global harmonization efforts, most notably by the ICH. The ICH has developed detailed guidelines that provide a framework for the identification, qualification, and control of impurities in new drug substances and products. These guidelines have standardized the requirements for impurity profiling, ensuring a consistent and scientifically sound approach to guaranteeing drug quality and safety worldwide. A significant recent challenge has been the detection of nitrosamine (B1359907) impurities in some medications, which has prompted further refinement of regulatory guidance and analytical testing methodologies. lgcstandards.com
The Unique Role of Clindamycin (B1669177) Impurity (Sulfone) in Lincosamide Antibiotics Research
Clindamycin, a semi-synthetic antibiotic derived from lincomycin (B1675468), belongs to the lincosamide class and is effective against a range of bacterial infections. nih.govresearchgate.net Within the context of lincosamide antibiotics, the study of impurities is crucial for ensuring the quality and safety of clindamycin formulations. daicelpharmastandards.com One such impurity, Clindamycin Impurity (Sulfone), serves as a key area of research.
Clindamycin Impurity (Sulfone) is a process-related impurity and a degradation product of clindamycin. Its formation typically involves the oxidation of the sulfur atom in the clindamycin molecule. The presence of this sulfone impurity needs to be carefully monitored and controlled during the manufacturing process and throughout the shelf-life of the drug product. As a well-characterized impurity, Clindamycin Impurity (Sulfone) is used as a reference standard in the development and validation of analytical methods for clindamycin. This ensures the accuracy and specificity of techniques like high-performance liquid chromatography (HPLC) used to assess the purity of clindamycin. The study of this specific impurity provides valuable insights into the degradation pathways of clindamycin and aids in the development of more stable formulations of this important antibiotic.
Interactive Data Tables
Table 1: Chemical Identity of Clindamycin Impurity (Sulfone)
| Parameter | Value | Source |
| IUPAC Name | (2S,4R)-N-((1S,2S)-2-Chloro-1-((2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(methylsulfonyl)tetrahydro-2H-pyran-2-yl)propyl)-1-methyl-4-propylpyrrolidine-2-carboxamide | |
| CAS Number | 887402-22-4 | |
| Molecular Formula | C18H33ClN2O7S | |
| Molecular Weight | 456.98 g/mol |
Table 2: Analytical Techniques for the Characterization of Clindamycin Impurity (Sulfone)
| Analytical Technique | Application | Key Findings/Parameters | Source |
| High-Performance Liquid Chromatography (HPLC) | Quantification of purity | UV detection at 210 nm; C18 columns with gradient elution. | researchgate.net |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Molecular weight confirmation and structural elucidation | Provides [M+H]⁺ at m/z 505.3. | |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural integrity confirmation | Identifies key functional groups, such as the sulfone moiety. |
Properties
CAS No. |
887402-22-4 |
|---|---|
Molecular Formula |
C18H33ClN2O7S |
Molecular Weight |
457.0 g/mol |
IUPAC Name |
(2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfonyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C18H33ClN2O7S/c1-5-6-10-7-11(21(3)8-10)17(25)20-12(9(2)19)16-14(23)13(22)15(24)18(28-16)29(4,26)27/h9-16,18,22-24H,5-8H2,1-4H3,(H,20,25)/t9-,10+,11-,12+,13-,14+,15+,16+,18+/m0/s1 |
InChI Key |
XZTQPLIWKFPNAY-AWPVFWJPSA-N |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Origin of Product |
United States |
Mechanistic Understanding of Clindamycin Impurity Sulfone Formation
Elucidation of Oxidation Pathways Leading to Sulfone Formation
The generation of Clindamycin (B1669177) Sulfone can occur through multiple oxidative pathways, either by direct oxidation of the parent drug or through a stepwise process involving an intermediate.
Clindamycin can be converted directly to Clindamycin Sulfone through aggressive oxidation. This pathway bypasses the formation of a stable intermediate and typically requires potent oxidizing agents and specific reaction conditions to drive the oxidation of the sulfur atom to its highest oxidation state.
Research has demonstrated that strong oxidizing agents are effective for this direct conversion. Hydrogen peroxide (H₂O₂) is a commonly employed oxidant for this process. google.com In one documented method, the oxidation of clindamycin hydrochloride with hydrogen peroxide, catalyzed by sodium tungstate (B81510) at a pH below 1, yielded Clindamycin Sulfone with approximately 95% purity. google.com Other powerful oxidizing agents, such as meta-chloroperbenzoic acid (mCPBA), can also facilitate this direct transformation. Furthermore, studies on the oxidation of clindamycin phosphate (B84403) with chromium(VI) in a sulfuric acid medium have shown that it leads to the formation of the corresponding sulfone. tandfonline.comresearchgate.net The stoichiometry of this particular reaction was determined to be one mole of clindamycin phosphate reacting with two moles of chromium(VI). tandfonline.comresearchgate.net
A more common pathway for the formation of Clindamycin Sulfone involves a two-step oxidation process. In this mechanism, the parent clindamycin molecule is first oxidized to form a more stable intermediate, Clindamycin Sulfoxide (B87167). nih.gov This sulfoxide is then subjected to further oxidation to yield the final sulfone impurity.
The initial S-oxidation of clindamycin to clindamycin sulfoxide is a primary metabolic route in biological systems, largely mediated by the cytochrome P450 enzyme, CYP3A4. nih.govcaymanchem.comdrugbank.com In synthetic and manufacturing processes, this intermediate can be intentionally over-oxidized to the sulfone by manipulating reaction conditions. For instance, by increasing the concentration of the oxidizing agent and extending the reaction duration, the equilibrium can be shifted towards the formation of the sulfone. A specific example involves reacting Clindamycin Sulfoxide with a 30% hydrogen peroxide solution at 55°C for a period of 3 hours, which has been shown to produce Clindamycin Sulfone with a purity greater than 90%. The oxidation of lincomycin (B1675468), a related compound, with dimethyldioxirane (B1199080) also proceeds through sulfoxide intermediates, which can then be treated with osmium tetraoxide to afford the corresponding sulfone. nih.gov
The oxidation reactions that lead to Clindamycin Sulfone can be categorized as either catalytic or non-catalytic.
Catalytic Processes:
Chemical Catalysis: The oxidation of clindamycin can be accelerated using chemical catalysts. As previously mentioned, sodium tungstate (NaWO₄) is an effective catalyst for the oxidation of clindamycin by H₂O₂. google.com
Enzymatic Catalysis: In vivo, the formation of the clindamycin sulfoxide intermediate is catalyzed by the CYP3A4 enzyme, a key component of hepatic drug metabolism. nih.govdrugbank.com
Photocatalysis: Advanced oxidation processes, such as photocatalytic degradation using titanium dioxide (TiO₂) under UV irradiation, have been investigated for the removal of clindamycin from aqueous solutions. jwent.netjwent.net This process involves the generation of highly reactive hydroxyl radicals that oxidize the clindamycin molecule. jwent.netjwent.net Anodic oxidation using specialized electrodes like Ti/SnO₂-Sb represents another catalytic degradation method. jwent.netjwent.net
Non-Catalytic Processes: Direct oxidation of clindamycin can be achieved without a catalyst by using strong oxidizing agents under controlled reaction conditions. Forced degradation studies, which are used to assess the stability of drug substances, frequently employ non-catalytic oxidative stress conditions. usp.orgusp.org Exposing clindamycin to agents like hydrogen peroxide or potassium permanganate (B83412) at specific temperatures and pH levels can induce the formation of Clindamycin Sulfone. These studies confirm that clindamycin is susceptible to degradation via non-catalytic oxidation. saudijournals.com
Oxidation of Clindamycin Sulfoxide Intermediate
Factors Influencing Impurity Formation Kinetics
The rate and extent of Clindamycin Sulfone formation are highly dependent on various chemical and environmental factors.
The kinetics of the oxidation process are significantly influenced by the specific reagents and conditions used during synthesis or storage.
Oxidizing Agent and Concentration: The choice and concentration of the oxidizing agent are paramount. To favor the formation of the sulfone over the sulfoxide intermediate, a higher molar ratio of oxidant to clindamycin is required. For example, when using H₂O₂, increasing the molar ratio from a 1:3–5 range (typical for sulfoxide synthesis) to a 1:6–8 or 1:8-10 range promotes complete oxidation to the sulfone.
Temperature: Reaction temperature plays a crucial role in the kinetics. Elevated temperatures, such as in the range of 50–60°C, accelerate the rate of oxidation. However, temperature must be carefully controlled to prevent the degradation of the parent compound or the impurity itself.
Reaction Time: Extended reaction times are necessary to ensure the complete conversion of either the parent compound or the sulfoxide intermediate to the sulfone. Durations of 2 to 4 hours are often required for the final oxidation step, compared to shorter times (0.5–1.5 hours) needed for sulfoxide formation.
pH: The pH of the reaction medium has a profound effect. Acidic conditions (pH < 1) are optimal for the sodium tungstate-catalyzed oxidation with H₂O₂. google.com In contrast, forced degradation studies have shown that clindamycin is labile and degrades significantly in both strongly acidic (e.g., 0.1 M HCl) and alkaline (e.g., 0.1 M NaOH) environments, which can promote impurity formation. saudijournals.comscirp.org Photocatalytic degradation using TiO₂ was found to be most effective at a pH of 5. jwent.netjwent.net
The following table summarizes the influence of various reaction parameters on the formation of Clindamycin Sulfone.
| Parameter | Condition | Effect on Sulfone Formation | Reference |
|---|---|---|---|
| Oxidant | Hydrogen Peroxide (H₂O₂) | Commonly used for both direct and stepwise oxidation. | google.com |
| meta-chloroperbenzoic acid (mCPBA) | Strong oxidant used for direct oxidation. | ||
| Chromium(VI) | Oxidizes clindamycin phosphate to the sulfone. | tandfonline.comresearchgate.net | |
| Oxidant Molar Ratio (H₂O₂:Clindamycin) | 1:6 to 1:10 | Promotes complete oxidation to sulfone over sulfoxide. | |
| Temperature | 50–60°C | Accelerates oxidation kinetics. | |
| Reaction Time | 2–4 hours | Ensures complete conversion to the sulfone. | |
| pH | < 1 (with H₂O₂/NaWO₄) | Optimal for specific catalytic oxidation. | google.com |
| Strongly Acidic or Basic | Increases degradation and impurity formation. | saudijournals.comscirp.org | |
| Catalyst | Sodium Tungstate (NaWO₄) | Catalyzes oxidation by H₂O₂. | google.com |
Environmental factors encountered during manufacturing, shipping, and storage can act as stressors that induce the degradation of clindamycin and lead to the formation of the sulfone impurity. veeprho.com The impact of these stressors is typically evaluated through forced degradation studies.
Oxidative Stress: Clindamycin is particularly susceptible to oxidative stress. saudijournals.com Forced degradation studies consistently demonstrate that exposure to oxidizing agents, such as 3% hydrogen peroxide, results in the formation of major degradation products, including the sulfone. usp.orgusp.org This susceptibility highlights the need to protect clindamycin from oxidizing environments. veeprho.com
Hydrolytic Stress (pH): As noted, clindamycin demonstrates instability in both acidic and alkaline conditions, leading to hydrolytic degradation. saudijournals.com This degradation can create pathways for subsequent oxidation or other reactions that form impurities.
Other Stressors: While oxidative conditions are a primary concern, other environmental factors can also contribute to degradation. Exposure to humidity has been identified as a condition that can lead to the degradation of clindamycin phosphate. usp.orgusp.org Some studies indicate that the drug is relatively stable under thermal (heat) and photolytic (light) stress, while others identify these as potential degradation factors that must be controlled. veeprho.comscirp.org
The following table summarizes findings from forced degradation studies on clindamycin.
| Stress Condition | Observation | Reference |
|---|---|---|
| Oxidative (e.g., 3-6% H₂O₂) | Significant degradation observed; a primary pathway for sulfone formation. | usp.orgusp.orgsaudijournals.com |
| Acidic (e.g., 0.1 M HCl) | Significant degradation observed. | saudijournals.comscirp.org |
| Alkaline (e.g., 0.1 M NaOH) | Significant degradation observed. | saudijournals.comscirp.org |
| Humidity | Degradation of clindamycin phosphate observed. | usp.orgusp.org |
| Heat / Light | Considered a potential degradation factor, though some studies show stability. | veeprho.comscirp.org |
Degradation Pathways and Byproduct Generation in Pharmaceutical Systems
The formation of Clindamycin Sulfone is primarily a result of the oxidation of the sulfur atom in the parent clindamycin molecule. alfa-chemistry.com This transformation is a key focus during forced degradation studies, which are designed to identify potential degradation products and pathways under stress conditions. These studies are crucial for developing stable pharmaceutical formulations and establishing appropriate storage conditions.
Clindamycin is susceptible to degradation under various conditions, including oxidative, thermal, and pH-related stress.
Oxidative Degradation: Oxidation is the most direct pathway to the formation of Clindamycin Sulfone. The sulfur atom of the methylthio group in clindamycin is first oxidized to form an intermediate, Clindamycin Sulfoxide, which can then be further oxidized to yield Clindamycin Sulfone. drugbank.com
Forced degradation studies frequently employ oxidizing agents like hydrogen peroxide (H₂O₂) to simulate and accelerate this process. researchgate.net Research has shown that treating clindamycin with H₂O₂ leads to the generation of degradation products. researchgate.net One method for synthesizing Clindamycin Sulfone involves the direct oxidation of clindamycin hydrochloride with hydrogen peroxide, catalyzed by sodium tungstate at a low pH (less than 1), yielding the sulfone with high purity. nih.gov The stoichiometry of the oxidant is a critical factor; increasing the molar ratio of H₂O₂ to clindamycin promotes the over-oxidation of the sulfoxide intermediate to the sulfone. alfa-chemistry.com Similarly, kinetics and mechanistic studies on the oxidation of clindamycin phosphate by other agents like potassium dichromate in an acidic medium have been performed to understand the reaction, which also results in the sulfone product. nih.gov
Influence of pH and Temperature: The stability of clindamycin is significantly influenced by pH. Studies have indicated that clindamycin exhibits maximum stability in the pH range of 3 to 5. researchgate.net Degradation has been observed to increase at pH values below 3 and above 7, especially under accelerated temperature conditions. nih.gov The thermal instability of Clindamycin Phosphate injections has been noted, with heating leading to an increase in major impurities. nih.gov This suggests that manufacturing processes involving heat, such as moist heat sterilization, may not be suitable for clindamycin phosphate injections due to the potential for degradation. nih.gov In addition to the sulfone, other degradation byproducts can be generated, including Clindamycin B 2-Phosphate, which can arise from hydrolytic degradation and rearrangement under specific pH and temperature conditions. gla.ac.uk
The table below summarizes findings from various degradation studies on different forms of clindamycin.
| Clindamycin Form | Stress Condition | Major Degradants/Observations | Source(s) |
| Clindamycin Phosphate | 3% Hydrogen Peroxide | Two primary degradation products observed. | researchgate.net |
| Clindamycin Phosphate | Humidity | Degradation into Clindamycin. | researchgate.net |
| Clindamycin Phosphate Injection | Heat (Water Bath) | Increased content of three major impurities, including Clindamycin. | nih.gov |
| Clindamycin Hydrochloride | H₂O₂ with Sodium Tungstate (pH < 1) | Direct formation of Clindamycin Sulfone. | nih.gov |
| Clindamycin | pH < 3 or pH > 7 (at 50°C) | Signs of clindamycin degradation. | nih.gov |
| Clindamycin Palmitate HCl | Acid (0.1 M HCl) / Base (0.1 M NaOH) | Labile in acid and base. | researchgate.net |
| Clindamycin Palmitate HCl | Heat, Light, Oxidation | Stable under these conditions. | researchgate.net |
| Clindamycin | Non-thermal plasma | Degradation via demethylation, desulfonylation, dechlorination, hydroxylation, deamination. | nih.gov |
Isotopic Labeling and Mechanistic Pathway Confirmation Studies
Isotopic labeling is a powerful technique used to trace the journey of specific atoms through a chemical reaction or metabolic pathway, providing definitive evidence for proposed mechanisms. nih.gov This is achieved by replacing an atom in a reactant molecule with one of its heavier, stable isotopes (e.g., replacing ¹²C with ¹³C, or ¹⁶O with ¹⁸O). gla.ac.uknih.gov The position of this "label" in the final products can then be determined using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.
While isotopic labeling is a standard and robust method for mechanistic elucidation in chemistry and biochemistry, specific studies applying this technique to confirm the formation pathway of Clindamycin Sulfone from clindamycin are not widely reported in the peer-reviewed literature. However, the principles of how such a study would be conducted are well-established.
To confirm that the oxygen atoms in the sulfone group originate from the oxidizing agent, one could perform the oxidation reaction using hydrogen peroxide labeled with the heavy oxygen isotope, ¹⁸O (H₂¹⁸O₂). Following the reaction, the resulting Clindamycin Sulfone product would be analyzed by high-resolution mass spectrometry. If the sulfone was formed via the proposed oxidative pathway, its molecular weight would show an increase corresponding to the incorporation of the ¹⁸O atoms, confirming the mechanistic link. This approach has been successfully used in other fields, such as proteomics, to label the carboxyl termini of peptides. pnas.org
Although direct evidence for Clindamycin Sulfone is scarce, related research highlights the utility of isotopic labeling for this class of antibiotics. For instance, stable isotope studies were instrumental in elucidating the complex biosynthetic pathway of lincomycin A, a compound structurally related to clindamycin. researchgate.net Furthermore, extensive research has been conducted on the in vitro metabolism of clindamycin, where it is oxidized to Clindamycin Sulfoxide. These studies identified the primary enzyme responsible as Cytochrome P450 3A4 (CYP3A4). While these metabolic studies focus on the sulfoxide, they demonstrate the relevance of oxidative pathways and establish a precedent for investigating such reactions in clindamycin. The further oxidation from the sulfoxide to the sulfone is a logical subsequent step that could be readily confirmed with the appropriate isotopic labeling experiment.
Synthetic Approaches to Clindamycin Impurity Sulfone for Research and Analytical Standards
Design and Optimization of Synthetic Routes for Clindamycin (B1669177) Sulfone
The creation of Clindamycin Sulfone for research and as an analytical standard necessitates carefully designed and optimized synthetic routes. The primary goal is to achieve a high yield of the desired sulfone impurity while minimizing the formation of other byproducts. The two main approaches are direct oxidation of clindamycin and a multi-step synthesis involving the oxidation of a clindamycin sulfoxide (B87167) intermediate.
Direct Oxidation Methods
Direct oxidation offers a more streamlined, one-step approach to synthesizing Clindamycin Sulfone. This method involves treating clindamycin directly with a strong oxidizing agent under controlled conditions.
Common oxidizing agents for this process include:
Hydrogen peroxide (H₂O₂): A cost-effective and common choice, though it may require more forceful conditions to achieve complete oxidation to the sulfone.
meta-Chloroperbenzoic acid (mCPBA): Often used in non-aqueous media and can offer higher selectivity for the sulfone.
Potassium permanganate (B83412) (KMnO₄): A powerful oxidizing agent that can also be employed.
Potassium dichromate (K₂Cr₂O₇): Studies have investigated the kinetics of clindamycin oxidation using this reagent in an acidic medium. researchgate.nettandfonline.com
The direct oxidation method, while reducing processing time, demands precise control to prevent unwanted side reactions, such as epoxidation or hydroxylation on the clindamycin structure. A kinetic study on the oxidation of clindamycin phosphate (B84403) with chromium(VI) in sulfuric acid revealed that the reaction is first order with respect to both the chromium(VI) and clindamycin phosphate concentrations. researchgate.net
Multi-Step Synthesis via Intermediate Derivatization
A more controlled, albeit longer, approach is the multi-step synthesis. This method typically involves two key stages:
Oxidation of Clindamycin to Clindamycin Sulfoxide: The first step is the selective oxidation of the sulfide (B99878) in clindamycin to its corresponding sulfoxide. This is considered a more facile oxidation step. researchgate.net Clindamycin sulfoxide is also a known metabolite of clindamycin. medchemexpress.comcaymanchem.commedchemexpress.com Hydrogen peroxide is a common reagent for this initial oxidation. google.com
Oxidation of Clindamycin Sulfoxide to Clindamycin Sulfone: The intermediate, clindamycin sulfoxide, is then further oxidized to the desired Clindamycin Sulfone. This subsequent oxidation to the sulfone is generally more challenging to achieve than the initial oxidation to the sulfoxide. researchgate.net Achieving a high yield of the sulfone from the sulfoxide requires adjusting reaction parameters to favor over-oxidation.
This multi-step process allows for greater control over the reaction and can lead to a purer final product, as the intermediate can be isolated and purified before the final oxidation step.
Parameters for Selective Sulfone Formation
The selective formation of Clindamycin Sulfone, whether through direct or multi-step synthesis, is highly dependent on several critical reaction parameters. Careful optimization of these parameters is essential to maximize the yield of the sulfone and minimize the presence of unreacted starting material and other impurities.
Reagent Stoichiometry and Concentration Control
The molar ratio of the oxidizing agent to the clindamycin-containing substrate is a key factor in determining the final product.
For the conversion of clindamycin sulfoxide to sulfone: A higher molar ratio of hydrogen peroxide to the clindamycin substrate is required than for the synthesis of the sulfoxide intermediate. For instance, while a 1:3–5 molar ratio of clindamycin to H₂O₂ is used for sulfoxide synthesis, a ratio of 1:6–8 is employed to push the reaction towards the sulfone.
For the direct oxidation of clindamycin to sulfone: An even higher molar ratio, such as 1:8–10 of clindamycin to H₂O₂, is used to ensure complete conversion.
Using other oxidizing agents: In a study using potassium dichromate, the stoichiometry was determined to be one mole of clindamycin phosphate consuming two moles of chromium(VI). researchgate.nettandfonline.com
The concentration of the oxidizing agent also plays a significant role. For example, using a 30% hydrogen peroxide solution has been shown to be effective.
Temperature and pH Profile Optimization
Temperature and pH are critical parameters that influence both the rate and selectivity of the oxidation reaction.
Temperature: Elevated temperatures generally accelerate the oxidation kinetics. For the oxidation of clindamycin sulfoxide to sulfone, temperatures in the range of 50–60°C are often used. However, careful monitoring is necessary to prevent decomposition of the product at higher temperatures. In some interactions, a temperature of 25°C was found to be optimal. acs.orgacs.org
pH: The pH of the reaction medium can significantly impact the stability of clindamycin and the efficiency of the oxidation. Clindamycin has been shown to have maximum stability in the pH range of 3-5. researchgate.net Below pH 4, the stability of some formulations decreases. researchgate.net Some studies on clindamycin interactions have found an optimal pH of around 5.02. acs.orgacs.org In the oxidation with potassium dichromate, an increase in the concentration of sulfuric acid (and thus a decrease in pH) was found to increase the reaction rate. researchgate.nettandfonline.com
Reaction Time and Solvent System Selection
The duration of the reaction and the choice of solvent are also crucial for optimizing the synthesis of Clindamycin Sulfone.
Reaction Time: The required reaction time depends on the chosen synthetic route and other parameters like temperature and reagent concentration. For the oxidation of clindamycin sulfoxide to sulfone, extending the reaction time from the 0.5–1.5 hours typical for sulfoxide synthesis to 2–4 hours ensures complete oxidation.
Solvent System: The solvent system must be chosen to ensure the solubility of the reactants and stability of the intermediates. Aqueous solutions are commonly used, sometimes in combination with organic solvents. For direct oxidation with hydrogen peroxide, a mixture of water and ethanol (B145695) (e.g., in a 3:1 v/v ratio) can enhance solubility and stabilize reactive intermediates. In kinetic studies with potassium dichromate, double distilled water was used as the solvent. researchgate.nettandfonline.com
Interactive Data Table: Optimized Parameters for Clindamycin Sulfone Synthesis
| Synthetic Approach | Oxidizing Agent | Reagent Stoichiometry (Substrate:Oxidant) | Temperature (°C) | Reaction Time (hours) | Solvent System |
| Direct Oxidation | Hydrogen Peroxide | 1:8–10 | - | - | Water/Ethanol (3:1 v/v) |
| Multi-step (Sulfoxide to Sulfone) | Hydrogen Peroxide | 1:6–8 | 50–60 | 2–4 | Aqueous |
| Direct Oxidation | Potassium Dichromate | 1:2 | 25 | - | Aqueous Sulfuric Acid |
Purification Strategies for High-Purity Reference Standards
The production of Clindamycin Impurity (Sulfone) as a high-purity reference standard necessitates robust purification strategies to remove unreacted starting materials, intermediates like clindamycin sulfoxide, and other process-related impurities. The goal is to achieve a purity level suitable for use in analytical method development, validation, and routine quality control of clindamycin drug products. The primary techniques employed for this purpose are preparative chromatography and crystallization.
Preparative High-Performance Liquid Chromatography (HPLC) is a powerful tool for isolating Clindamycin Impurity (Sulfone) from a crude reaction mixture. This technique leverages the different physicochemical properties of the components in the mixture to achieve separation. Reversed-phase HPLC is commonly used, where a non-polar stationary phase (like C18) is paired with a polar mobile phase. ymctaiwan.com The separation of clindamycin and its impurities, including the sulfone, can be significantly influenced by the pH of the mobile phase, as this affects the ionization state and, consequently, the retention of these basic compounds. ymctaiwan.com
A typical preparative HPLC method for purifying Clindamycin Impurity (Sulfone) would involve the following:
Column: A reversed-phase column, such as a C18-bonded silica (B1680970) gel column. ymctaiwan.com
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer. The pH of the buffer is a critical parameter to optimize for achieving the best resolution between the sulfone and other impurities. ymctaiwan.com
Detection: UV detection is often used to monitor the separation process and collect the desired fractions. nih.gov
The collected fractions containing the purified Clindamycin Impurity (Sulfone) are then typically subjected to a solvent removal process, such as evaporation under reduced pressure, to yield the solid reference standard.
Crystallization is another key technique for purifying Clindamycin Impurity (Sulfone). This method relies on the principle that the desired compound will have a different solubility profile than the impurities in a given solvent system. A supersaturated solution of the crude product is prepared, often at an elevated temperature, and then cooled under controlled conditions to induce the crystallization of the pure compound, leaving the impurities behind in the mother liquor.
The choice of solvent is critical for successful crystallization. A suitable solvent system will dissolve the crude product at a higher temperature and allow for the selective crystallization of the sulfone upon cooling. Mixtures of solvents are often employed to fine-tune the solubility characteristics. For instance, a mixture of a lower alcohol and water can be effective for the crystallization of clindamycin derivatives. google.com The process may involve dissolving the crude sulfone in a minimal amount of a hot solvent and then slowly cooling the solution to promote the formation of well-defined crystals. The purified crystals are then collected by filtration and dried.
The table below outlines the key aspects of these purification techniques:
| Purification Technique | Key Parameters | Advantages |
| Preparative HPLC | Column type (e.g., C18), mobile phase composition and pH, flow rate, detection wavelength. ymctaiwan.com | High resolution, suitable for complex mixtures. |
| Crystallization | Solvent system, temperature profile, cooling rate. google.com | Can be cost-effective for larger quantities, yields a stable crystalline solid. |
This information is based on established pharmaceutical purification principles and available data on clindamycin and its derivatives. ymctaiwan.comgoogle.com
Scale-Up Considerations in Impurity Synthesis
The transition from a laboratory-scale synthesis of Clindamycin Impurity (Sulfone) to a larger, pilot, or even commercial scale for the consistent production of reference standards presents several challenges that must be carefully managed. The primary considerations revolve around the exothermic nature of the oxidation reaction, ensuring consistent product quality, and maintaining a safe operating environment.
The oxidation of clindamycin or its sulfoxide to the sulfone is an exothermic process, meaning it releases heat. researchgate.net On a small laboratory scale, this heat can often be dissipated by the surrounding environment or a simple cooling bath. However, as the reaction volume increases, the surface area-to-volume ratio of the reactor decreases, making heat removal less efficient. acs.org This can lead to a rapid increase in the reaction temperature, a phenomenon known as a thermal runaway, which can result in side reactions, product degradation, and potentially unsafe conditions. researchgate.net
To manage this on a larger scale, several engineering and process controls are implemented:
Jacketed Reactors: These reactors have a cooling jacket through which a coolant is circulated to control the internal temperature of the reaction. acs.org
Controlled Dosing: The oxidizing agent is added to the reaction mixture slowly and at a controlled rate to manage the rate of heat generation. Automated dosing systems can be employed to ensure precision and safety. acs.org
Continuous Flow Reactors: In some cases, moving from a batch process to a continuous flow system can offer significant advantages for managing exothermic reactions. In a flow reactor, small amounts of reactants are continuously mixed and reacted, allowing for much better temperature control. mt.com
Process Analytical Technology (PAT) plays a crucial role in the scale-up of impurity synthesis. PAT involves the use of in-line or on-line analytical tools to monitor the reaction in real-time. mt.com For the synthesis of Clindamycin Impurity (Sulfone), this could involve spectroscopic techniques to monitor the consumption of the starting material and the formation of the sulfone and any byproducts. This real-time data allows for better control over the reaction and helps to ensure consistent product quality from batch to batch. ukri.org
Downstream processing, which includes the purification steps, also requires careful consideration during scale-up. The efficiency of preparative HPLC and crystallization can be affected by the scale of operation. For example, scaling up a crystallization process may require optimization of mixing parameters and cooling profiles to ensure consistent crystal size and purity.
The following table summarizes the key scale-up considerations and the strategies to address them:
| Challenge | Mitigation Strategy |
| Exothermic Reaction | Use of jacketed reactors, controlled dosing of reagents, consideration of continuous flow chemistry. acs.orgresearchgate.netmt.com |
| Product Consistency | Implementation of Process Analytical Technology (PAT) for real-time monitoring and control. ukri.orgmt.com |
| Safety | Thorough thermal hazard assessment, implementation of robust process safety management (PSM) protocols. |
| Purification Efficiency | Optimization of preparative HPLC and crystallization parameters for larger volumes. |
This information is based on general principles of chemical engineering and process chemistry in the pharmaceutical industry. acs.orgukri.orgresearchgate.netmt.commt.com
Advanced Analytical Methodologies for Characterization and Quantification of Clindamycin Impurity Sulfone
Chromatographic Separation Techniques
Chromatographic techniques, particularly liquid chromatography, are the cornerstone for the separation and quantification of clindamycin (B1669177) and its related impurities. These methods offer the high selectivity and sensitivity required to resolve structurally similar compounds within a complex drug matrix.
High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for analyzing Clindamycin Impurity (Sulfone). Method development focuses on achieving optimal separation from the active pharmaceutical ingredient (API) and other potential impurities. Validation according to guidelines, such as those from the International Council for Harmonisation (ICH), ensures the method is specific, accurate, precise, and robust. usp.orgusp.org
The choice of stationary phase is critical for achieving the desired chromatographic separation. For clindamycin and its impurities, reversed-phase columns are predominantly used.
C18 (Octadecylsilane): C18 columns are a common choice for the analysis of clindamycin and its related compounds due to their hydrophobic nature, which provides good retention and separation of these moderately polar molecules. researchgate.netresearchgate.net
C8 (Octylsilane): C8 columns, such as the Agilent Zorbax Eclipse XDB C8 and Agilent XDB-C8, are also frequently utilized. usp.org These columns are less hydrophobic than C18, which can be advantageous in modifying the retention and elution order of impurities, sometimes offering better resolution for specific impurity profiles. usp.orgusp.org The United States Pharmacopeia (USP) has documented methods using a Zorbax Eclipse XDB C8 (250 x 4.6 mm, 5 µm) column for impurity analysis. usp.orgusp.org
Cyano (CN): In some applications, a cyano-bonded phase column has been used, offering different selectivity based on dipole-dipole interactions, which can be beneficial for separating clindamycin from its precursors and other impurities. scirp.org
| Stationary Phase Type | Common Application | Separation Principle | Reference |
|---|---|---|---|
| Reversed-Phase C18 (ODS) | General impurity profiling of clindamycin. | Hydrophobic interactions. | researchgate.netresearchgate.net |
| Reversed-Phase C8 | Official USP methods for clindamycin phosphate (B84403) impurities. | Hydrophobic interactions (less retentive than C18). | usp.orgusp.org |
| Cyano (CN) | Separation of clindamycin from synthetic precursors. | Mixed-mode (hydrophobic and dipole-dipole interactions). | scirp.org |
The mobile phase composition is tailored to achieve effective separation. It typically consists of an aqueous buffer and an organic modifier.
Aqueous Buffer: Buffers are used to control the pH of the mobile phase, which influences the ionization state and, therefore, the retention of the analytes. Phosphate buffers are common, with pH values often adjusted to the acidic range (e.g., pH 2.5 to 4.0) to ensure consistent retention and peak shape. researchgate.netscirp.orgnih.gov
Organic Modifier: Acetonitrile (B52724) is the most frequently used organic solvent in the mobile phase for clindamycin analysis. usp.orgnih.gov Methanol is also used in some methods. researchgate.net
Gradient Elution: Gradient elution, where the proportion of the organic modifier is increased over time, is essential for resolving complex mixtures of impurities with varying polarities. A typical gradient might start with a lower concentration of acetonitrile to retain and separate polar impurities and gradually increase the concentration to elute the main component (clindamycin) and less polar impurities like the sulfone. usp.org For instance, a validated method for clindamycin phosphate impurities uses a gradient program with a total run time of 75 minutes. usp.org Another method for clindamycin sulfoxide (B87167), a related compound, employs a gradient from 10% to 40% acetonitrile over 20 minutes. google.com
| Parameter | Example Condition 1 | Example Condition 2 | Reference |
|---|---|---|---|
| Column | Agilent XDB-C8 (150 × 4.6 mm, 5 μm) | Zorbax Eclipse XDB C8 (250 x 4.6 mm, 5 µm) | usp.org |
| Mobile Phase A | Ammonium (B1175870) acetate (B1210297) buffer (pH 4.0) | Phosphate buffer | usp.org |
| Mobile Phase B | Acetonitrile | Acetonitrile | usp.org |
| Elution Mode | Gradient | Gradient | usp.org |
| Flow Rate | - | 1.0 mL/min | usp.org |
| Detection | UV at 210 nm | UV at 205 nm | usp.org |
| Column Temp | - | 40°C | usp.orgusp.org |
Ultraviolet (UV) Detection: Clindamycin and its sulfone impurity lack a strong chromophore, resulting in a low UV absorbance. Detection is typically performed at low wavelengths, commonly around 205-214 nm, to achieve adequate sensitivity. usp.orgresearchgate.net
Photodiode Array (PDA) Detection: A PDA detector, which acquires spectra across a range of wavelengths simultaneously, is highly valuable. usp.orgusp.org It not only quantifies the impurity but also provides spectral information that can confirm the identity of the peaks and assess their purity by comparing spectra across the peak. usp.orgnih.gov This is a key feature in stability-indicating methods.
Mass Spectrometry (MS): For definitive identification and characterization, HPLC is often coupled with mass spectrometry. nih.gov Electrospray ionization (ESI) is a suitable technique for these polar, non-volatile compounds. nih.gov The mass-to-charge ratio (m/z) for the protonated Clindamycin Sulfone molecule [M+H]⁺ is confirmed at 457.0. synzeal.com
Ultra-High-Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (typically sub-2 µm), which allows for higher separation efficiency, faster analyses, and improved resolution compared to traditional HPLC. While specific UHPLC methods for Clindamycin Sulfone are not extensively detailed in the provided results, the principles of UHPLC are directly applicable. The enhanced resolution is particularly beneficial for separating closely eluting impurities, a common challenge in pharmaceutical analysis. lcms.cz The higher efficiency of UHPLC columns can better resolve the sulfone peak from the main clindamycin peak and other related substances like clindamycin B or 7-epiclindamycin. researchgate.net
Mobile Phase Composition and Gradient Elution Strategies
Ultra-High-Performance Liquid Chromatography (UHPLC) for Enhanced Resolution
Spectroscopic Identification and Structural Elucidation
Spectroscopic techniques are indispensable tools for the unambiguous identification and structural confirmation of pharmaceutical impurities. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful analytical methods that provide detailed information about the molecular structure and composition of Clindamycin Sulfone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides comprehensive information regarding the chemical structure of a molecule by analyzing the magnetic properties of its atomic nuclei. For Clindamycin Sulfone, ¹H NMR, ¹³C NMR, and various two-dimensional (2D) NMR techniques are employed for its complete structural characterization.
Proton NMR (¹H NMR) is a fundamental technique for confirming the presence of the sulfone moiety in Clindamycin Sulfone. The oxidation of the sulfur atom to a sulfone group (-SO₂-) significantly influences the chemical environment of neighboring protons. This results in a characteristic downfield shift of the signals corresponding to these protons compared to the parent clindamycin molecule. For instance, the protons on the methyl group attached to the sulfur atom show a notable downfield shift. This deshielding effect is a key diagnostic feature for the identification of the sulfone impurity.
A comparative analysis of the ¹H NMR spectra of clindamycin and its sulfone impurity reveals these distinct differences, allowing for the unequivocal confirmation of the sulfone structure.
Carbon NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Similar to proton signals, the carbon atom of the methyl group attached to the sulfone moiety experiences a significant downfield shift due to the strong electron-withdrawing nature of the sulfone group.
Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), are crucial for unambiguously assigning proton and carbon signals. arxiv.org HSQC correlates the chemical shifts of protons with their directly attached carbon atoms, providing a detailed connectivity map of the molecule. arxiv.org This is particularly useful in complex molecules like Clindamycin Sulfone, where overlapping signals in 1D spectra can make definitive assignments challenging. arxiv.org Other 2D techniques like Correlation Spectroscopy (COSY) help in identifying proton-proton coupling networks, further validating the structural assignment.
The chemical shift is a critical parameter in NMR spectroscopy that reflects the electronic environment of a nucleus. The presence of the electron-withdrawing sulfone group in Clindamycin Sulfone causes a significant deshielding effect on the adjacent protons and carbons. This results in their signals appearing at a higher chemical shift (downfield) compared to the corresponding signals in clindamycin or its sulfoxide derivative. For example, the protons of the S-methyl group in the sulfone typically resonate at a chemical shift (δ) of around 3.2 ppm, which is downfield compared to the sulfoxide (δ ~2.8 ppm). This distinct chemical shift difference is a reliable indicator for differentiating between the sulfone and sulfoxide impurities.
Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Data for the Sulfone Moiety in Clindamycin Sulfone
| Nucleus | Functional Group | Typical Chemical Shift (ppm) |
| ¹H | S-CH₃ | ~3.2 |
| ¹³C | S-CH₃ | Downfield shift compared to Clindamycin |
Note: The exact chemical shifts can vary slightly depending on the solvent and other experimental conditions.
Carbon NMR (¹³C NMR) and Two-Dimensional NMR Techniques
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at different wavelengths, an FTIR spectrum provides information about the vibrational modes of the chemical bonds within the molecule.
In the context of Clindamycin Impurity (Sulfone), FTIR analysis can be used to confirm the presence of the sulfone group. The sulfone group gives rise to characteristic strong absorption bands in the infrared spectrum, typically in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ for the asymmetric and symmetric stretching vibrations of the S=O bonds, respectively. The presence of these bands in the FTIR spectrum of the impurity, along with other characteristic absorptions for the hydroxyl, amide, and alkyl groups of the clindamycin backbone, provides corroborative evidence for its structure.
Hyphenated Techniques for Comprehensive Impurity Profiling
To achieve a comprehensive understanding of the impurity profile of clindamycin, a single analytical technique is often insufficient. Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are essential for resolving, identifying, and quantifying various impurities in a single analysis.
Liquid chromatography-mass spectrometry (LC-MS) is the most powerful and widely used hyphenated technique for this purpose. It combines the high separation efficiency of high-performance liquid chromatography (HPLC) with the high sensitivity and specificity of mass spectrometry. This allows for the separation of Clindamycin Impurity (Sulfone) from the active pharmaceutical ingredient (API) and other related impurities, followed by their individual identification and quantification. The structural similarity between Clindamycin Impurity (Sulfone) and other impurities like clindamycin sulfoxide necessitates the use of high-resolution techniques like LC-MS for accurate differentiation. Other hyphenated techniques such as gas chromatography-mass spectrometry (GC-MS) may also be employed for the analysis of volatile impurities.
Validation of Analytical Methods for Clindamycin Impurity (Sulfone)
The development of reliable analytical methods for the quantification of Clindamycin Impurity (Sulfone) is not complete without rigorous validation. Method validation ensures that the analytical procedure is suitable for its intended purpose and provides accurate, reproducible, and reliable results. Validation is performed in accordance with guidelines from regulatory bodies such as the International Council for Harmonisation (ICH).
The validation process for an analytical method for Clindamycin Impurity (Sulfone) involves the assessment of several key parameters.
Specificity and Selectivity Assessment
Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. For Clindamycin Impurity (Sulfone), the method must be able to distinguish it from the clindamycin API and other related impurities, particularly the sulfoxide derivative, which can have a similar structure. This is typically achieved by demonstrating baseline separation of all relevant peaks in the chromatogram and by using a highly selective detector like a mass spectrometer.
Linearity, Range, and Sensitivity (LOD, LOQ) Determination
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentration levels of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Sensitivity of the method is determined by establishing the Limit of Detection (LOD) and the Limit of Quantitation (LOQ) . The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
The following table provides an example of typical validation data for an HPLC method for the quantification of Clindamycin Impurity (Sulfone).
| Validation Parameter | Typical Value/Finding |
| Linearity (Correlation Coefficient, r²) | > 0.995 |
| Range | 50% to 150% of the specification limit |
| Limit of Detection (LOD) | Typically in the range of 0.01% to 0.03% |
| Limit of Quantitation (LOQ) | Typically in the range of 0.03% to 0.1% |
These validated analytical methods are crucial for the routine quality control of clindamycin drug substances and drug products, ensuring that the level of Clindamycin Impurity (Sulfone) is maintained below the established regulatory thresholds.
Accuracy, Precision, and Robustness Evaluation
The validation of an analytical method for quantifying Clindamycin Impurity (Sulfone) hinges on demonstrating its accuracy, precision, and robustness. These parameters collectively ensure that the method provides reliable and consistent results under routine laboratory conditions.
Accuracy
The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. For the quantification of an impurity like Clindamycin Sulfone, accuracy is typically determined by performing recovery studies. This involves spiking the drug product matrix with known concentrations of the impurity standard and measuring the recovery.
The study is generally conducted over a specified range, such as 80% to 120% of the target analytical concentration. As shown in Table 1, the recovery is expected to fall within a predefined acceptance criterion (e.g., 95.0% to 105.0%) to confirm the method's accuracy.
Table 1: Accuracy Data for Clindamycin Impurity (Sulfone)
| Spike Level (%) | Concentration (µg/mL) | Amount Recovered (µg/mL) | Recovery (%) |
|---|---|---|---|
| 80 | 0.80 | 0.79 | 98.8 |
| 100 | 1.00 | 1.01 | 101.0 |
Precision
Precision evaluates the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is assessed at two levels:
Repeatability (Intra-day Precision): This assesses the precision over a short interval of time with the same analyst and equipment. It is typically determined by analyzing a minimum of six replicate samples at 100% of the test concentration.
Intermediate Precision (Inter-day Precision): This expresses the within-laboratory variations, such as different days, different analysts, or different equipment.
For both levels of precision, the results are reported as the Relative Standard Deviation (%RSD), which should not exceed a pre-established limit (e.g., ≤ 5.0%).
Table 2: Repeatability and Intermediate Precision Data
| Precision Level | Parameter | Results (n=6) | Mean | %RSD |
|---|---|---|---|---|
| Repeatability (Day 1, Analyst 1) | Peak Area | 5012, 5065, 4988, 5101, 5050, 5081 | 5049.5 | 0.85% |
| Intermediate Precision (Day 2, Analyst 2) | Peak Area | 5110, 5045, 5135, 5088, 5150, 5095 | 5103.8 | 0.75% |
Robustness
Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. It provides an indication of its reliability during normal usage. For a High-Performance Liquid Chromatography (HPLC) method, these variations may include changes in flow rate, column temperature, and the pH of the mobile phase buffer. The effect of these changes on critical system suitability parameters, such as retention time and peak tailing, is evaluated.
Table 3: Robustness Evaluation of the Analytical Method
| Parameter Varied | Variation | Retention Time (min) | Tailing Factor |
|---|---|---|---|
| Flow Rate | 0.9 mL/min | 9.9 | 1.2 |
| (Nominal: 1.0 mL/min) | 1.1 mL/min | 8.1 | 1.2 |
| Column Temperature | 38°C | 8.8 | 1.2 |
| (Nominal: 40°C) | 42°C | 9.0 | 1.3 |
| Mobile Phase pH | 3.8 | 8.7 | 1.3 |
System Suitability Testing Protocols
System Suitability Testing (SST) is an integral part of any analytical method. It is performed prior to and during the analysis of samples to verify that the chromatographic system is adequate for the intended analysis. A system suitability solution, often containing the main component (Clindamycin) and its key related impurities (like Clindamycin Sulfoxide and Clindamycin Sulfone), is used to check the system's performance.
The parameters for SST are established during method development and validation. They must meet the acceptance criteria before any sample analysis can commence.
Table 4: System Suitability Testing Protocols and Acceptance Criteria
| Parameter | Acceptance Criteria | Typical Result |
|---|---|---|
| Tailing Factor (Asymmetry Factor) | Not more than 2.0 | 1.2 |
| Theoretical Plates (N) | Not less than 2000 | > 5000 |
| Resolution (Rs) | Not less than 2.0 between Clindamycin Sulfoxide and Clindamycin Sulfone peaks | 3.5 |
| Relative Standard Deviation (%RSD) | Not more than 2.0% for six replicate injections | 0.9% |
Impurity Profiling and Control Strategies in Pharmaceutical Development and Manufacturing
Comprehensive Impurity Profiling Methodologies
Impurity profiling is the systematic process of identifying and quantifying all potential and actual impurities in a drug substance and drug product. This involves the use of sophisticated analytical techniques to create a detailed profile of impurities, which is essential for regulatory submissions and for maintaining product quality throughout its lifecycle.
Continuous tracking and monitoring of Clindamycin (B1669177) Impurity (Sulfone) are vital to ensure that both the active pharmaceutical ingredient (API) and the final formulation meet stringent quality and safety standards. veeprho.com High-Performance Liquid Chromatography (HPLC) is the most widely employed analytical technique for this purpose. veeprho.com HPLC methods are developed and validated to be specific, sensitive, and accurate for the quantification of the sulfone impurity, often with UV detection at wavelengths around 210 nm. google.com
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established strict guidelines for impurity control. veeprho.com For instance, pharmaceutical guidelines may require that the level of Clindamycin Impurity (Sulfone) in clindamycin formulations does not exceed a specified threshold, such as 0.3% w/w. To ensure compliance, batch-specific quantification is performed. The use of a well-characterized Clindamycin Impurity (Sulfone) reference standard is crucial for the accurate calibration of analytical methods and for the validation of these techniques in quality control (QC) applications. clearsynth.comsynzeal.com
| Parameter | Methodology/Specification | Purpose |
|---|---|---|
| Analytical Technique | High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS) veeprho.com | Identification and quantification of the sulfone impurity. |
| Detection | UV detection at 200-220 nm google.com | Measures the absorbance of the impurity for quantification. |
| Regulatory Limit (Example) | ≤ 0.3% (w/w) | Ensures safety and quality of the final drug product. |
| Reference Standard | Required for method validation and accurate quantification. synzeal.com | Confirms identity and purity of the impurity being measured. |
The control of impurities begins long before the final drug product is formulated. It is essential to assess the purity of raw materials and intermediates used in the synthesis of clindamycin. daicelpharmastandards.com Impurities can be introduced from starting materials or formed during intermediate synthetic steps. daicelpharmastandards.com By carefully analyzing these precursor materials for the presence of compounds that could lead to the formation of Clindamycin Impurity (Sulfone), manufacturers can proactively control the impurity profile of the final API.
This involves implementing stringent specifications for all raw materials and using validated analytical methods to test them before they are used in production. Controlling the quality of clindamycin sulfoxide (B87167), a key intermediate and potential precursor to the sulfone, is particularly important. fda.gov
Tracking and Monitoring Impurity Levels in Drug Substance and Drug Product
Stability-Indicating Analytical Methods
Stability-indicating analytical methods (SIAMs) are crucial tools in pharmaceutical development. They are designed to quantify the drug substance in the presence of its impurities, degradants, and excipients. A SIAM must be able to resolve the API peak from all potential degradation product peaks, including that of Clindamycin Impurity (Sulfone).
Forced degradation, or stress testing, is a fundamental component of developing a stability-indicating method, as mandated by the International Council for Harmonisation (ICH) guideline Q1A. saudijournals.com These studies involve subjecting the drug substance to harsh conditions—such as acid and base hydrolysis, oxidation, heat, and photolysis—to accelerate its degradation. saudijournals.com
The primary goals of these studies are to identify likely degradation products, understand the degradation pathways, and demonstrate the specificity of the analytical method. For clindamycin, oxidative stress conditions, for example using hydrogen peroxide, are particularly relevant as they directly promote the formation of the sulfone impurity. The data generated helps to establish the intrinsic stability of the clindamycin molecule and proves that the chosen analytical method can effectively separate and quantify the sulfone degradant from the parent drug and other impurities. saudijournals.com
| Stress Condition | Typical Reagent/Condition | Observed Degradation |
|---|---|---|
| Acid Hydrolysis | 0.1N HCl, refluxed at 60°C saudijournals.com | Significant degradation of clindamycin is often observed. saudijournals.com |
| Base Hydrolysis | 0.1N NaOH, refluxed at 60°C saudijournals.com | Significant degradation of clindamycin is often observed. saudijournals.com |
| Oxidation | Hydrogen Peroxide (H₂O₂) | Promotes the formation of Clindamycin Sulfoxide and Clindamycin Impurity (Sulfone). |
| Thermal Degradation | 60°C | Evaluates the effect of heat on impurity formation. |
| Photolytic Degradation | Exposure to UV light (e.g., 1.2 million lux-hours) | Assesses light sensitivity and potential for photodegradation. |
Accelerated stability studies are designed to predict the long-term stability of a drug product by subjecting it to elevated temperature and humidity conditions. According to ICH guidelines, a common condition for accelerated studies is 40°C ± 2°C and 75% RH ± 5% RH, typically for a duration of six months.
These studies are invaluable for predicting the rate of formation of impurities like Clindamycin Impurity (Sulfone) under normal storage conditions. For example, research has shown that the pH of a clindamycin formulation can significantly impact its stability at elevated temperatures (e.g., 50°C), with compositions having a pH between 3 and 5 showing better stability and negligible degradation to the sulfone form after four weeks. google.com The data from these studies help in selecting appropriate formulations, packaging, and storage conditions to minimize impurity formation throughout the product's shelf life.
While accelerated studies provide predictive data, long-term stability studies are required to confirm the product's shelf life under its proposed storage conditions. These studies typically involve storing the drug product at 25°C ± 2°C and 60% RH ± 5% RH for a period that can extend up to several years. fda.gov
During these studies, samples are pulled at predetermined intervals and analyzed for various quality attributes, with a key focus on the levels of impurities. For clindamycin formulations, the concentration of Clindamycin Impurity (Sulfone) is carefully monitored over time. fda.gov The results of this long-term monitoring provide the definitive evidence that the drug product remains within its established impurity specifications throughout its entire shelf life, ensuring its continued quality, safety, and efficacy for the patient. veeprho.com
Accelerated Stability Studies for Impurity Formation Prediction
Process Analytical Technology (PAT) for Real-Time Impurity Monitoring
Process Analytical Technology (PAT) is a framework encouraged by regulatory bodies to design, analyze, and control pharmaceutical manufacturing processes through the measurement of Critical Process Parameters (CPPs) that affect Critical Quality Attributes (CQAs). thermofisher.comagcbio.com The goal is to ensure final product quality by building it into the process from the start, rather than relying solely on end-product testing. agcbio.comnih.gov For impurity control, PAT provides a crucial mechanism for real-time monitoring, enabling a deeper process understanding and facilitating immediate corrective actions. americanpharmaceuticalreview.com
The formation of Clindamycin Impurity (Sulfone) occurs via the over-oxidation of the sulfur atom in the parent clindamycin molecule during synthesis. google.com This transformation is a critical reaction to monitor, as the presence of this impurity impacts the purity profile of the final Active Pharmaceutical Ingredient (API). PAT tools are ideally suited to track such transformations in real time. Spectroscopic techniques, in particular, offer powerful, non-invasive methods for in-line or on-line analysis. americanpharmaceuticalreview.com
Techniques such as Near-Infrared (NIR), Raman, and Mid-Infrared (MIR) spectroscopy can monitor the concentration of reactants, intermediates, products, and byproducts by detecting their unique molecular vibrations. agcbio.comhoriba.com In the context of Clindamycin Sulfone formation, these tools could be calibrated to detect the appearance and concentration of the sulfone group (S(=O)₂) and distinguish it from the sulfide (B99878) in clindamycin or the sulfoxide in the intermediate, Clindamycin Sulfoxide. google.commedchemexpress.com Mass spectrometry is another PAT tool that can be integrated into a process stream to provide real-time data on the molecular weight of components, allowing for the direct detection of the formation of Clindamycin Sulfone (molecular weight approx. 457.0 g/mol ). news-medical.netsynzeal.com
By implementing these PAT tools, manufacturers can precisely identify the reaction endpoint for the desired product (e.g., clindamycin or its phosphate (B84403) ester) and prevent the over-oxidation that leads to the sulfone impurity. acs.org This real-time data allows for the dynamic control of process parameters like temperature, reaction time, or oxidant addition, ensuring the process remains within its design space and the formation of Clindamycin Impurity (Sulfone) is minimized.
Table 1: Potential PAT Tools for Real-Time Monitoring of Clindamycin Sulfone
| PAT Tool | Principle of Measurement | Application in Monitoring Clindamycin Sulfone Formation |
| Raman Spectroscopy | Measures vibrational, rotational, and other low-frequency modes in a molecule based on inelastic scattering of monochromatic light. nih.gov | In-line monitoring of the conversion of the sulfide or sulfoxide group to the sulfone group through unique spectral signatures. nih.gov |
| Near-Infrared (NIR) Spectroscopy | Measures molecular overtone and combination vibrations. horiba.com | Real-time quantification of clindamycin, clindamycin sulfoxide, and clindamycin sulfone concentrations in the reaction mixture. horiba.com |
| Mid-Infrared (MIR) Spectroscopy | Detects the interaction of molecular bonds with electromagnetic radiation in the mid-infrared range, providing a specific fingerprint for molecules. agcbio.com | In-line monitoring of both the product and impurities, allowing for precise control over reaction conditions to prevent over-oxidation. agcbio.com |
| Process Mass Spectrometry | Separates ions based on their mass-to-charge ratio. | On-line analysis of the reaction stream to detect the specific molecular ion of Clindamycin Sulfone (m/z ~457), confirming its presence and relative abundance. thermofisher.comnews-medical.net |
Advanced Purification Methods for Impurity Minimization
Effective purification strategies are essential to remove process-related impurities, including Clindamycin Impurity (Sulfone), from the final drug substance, ensuring it meets stringent purity and quality standards. While traditional methods like crystallization are used, advanced methods offer higher selectivity and efficiency in removing structurally similar impurities.
Preparative High-Performance Liquid Chromatography (Prep-HPLC): High-performance liquid chromatography (HPLC) is a cornerstone analytical technique for impurity profiling of clindamycin. researchgate.netresearchgate.net This technique can be scaled up to a preparative level (prep-HPLC) for the express purpose of isolating and removing specific impurities from the crude API. Based on differences in polarity and interaction with the stationary phase, prep-HPLC can effectively separate Clindamycin Impurity (Sulfone) from clindamycin and other related substances. Several studies have detailed the use of reverse-phase HPLC methods for separating clindamycin and its various impurities, which provides the foundation for developing an effective preparative-scale purification process. researchgate.netresearchgate.net
Reverse Micelle Extraction: A novel and advanced purification method for clindamycin phosphate has been developed utilizing a reverse micelle extraction system. wipo.int This process involves using a surfactant, such as trioctylmethylammonium chloride (TOMAC), in an organic solvent like ethyl acetate (B1210297) to form a reverse micelle system. wipo.int The crude clindamycin phosphate is dissolved in an aqueous phase. wipo.int When the two phases are mixed, the clindamycin phosphate is selectively extracted into the reverse micelle phase, leaving impurities behind in the aqueous phase. wipo.int The purified product is then recovered by crystallization from the reverse micelle phase through the addition of an inorganic salt. wipo.int This method presents a significant advancement by potentially increasing product purity while avoiding the use of more flammable or explosive solvents and reducing wastewater discharge. wipo.int
Table 2: Comparison of Purification Methods for Clindamycin
| Purification Method | Principle | Selectivity for Sulfone Impurity | Scalability & Efficiency | Environmental/Safety Considerations |
| Standard Crystallization | Separation of a solid from a solution based on differences in solubility under specific conditions (e.g., temperature, solvent composition). | Moderate. May be less effective for impurities with very similar solubility profiles to the API. | Highly scalable and cost-effective for bulk production. | Dependent on solvent choice; may use large volumes of organic solvents. |
| Preparative HPLC | Separation based on differential partitioning of components between a mobile phase and a stationary phase. researchgate.net | High. Can resolve structurally similar compounds like the sulfone impurity from the parent drug. researchgate.net | Less efficient for large-scale manufacturing due to high solvent consumption and lower throughput compared to crystallization. | Requires significant volumes of high-purity solvents, leading to higher costs and waste generation. researchgate.net |
| Reverse Micelle Extraction | Selective transfer of the target molecule from an aqueous phase to a reverse micelle phase formed by a surfactant in an organic solvent. wipo.int | Potentially high. The method is designed to selectively extract the target API, leaving impurities behind. wipo.int | Reported as a viable method for purification, aiming to reduce production costs and safety risks. wipo.int | Reduces the use of certain flammable and explosive organic solvents and decreases sewage discharge. wipo.int |
Regulatory Science and Pharmaceutical Impurity Standards for Clindamycin Impurity Sulfone
International Guidelines on Impurities (ICH Q3A, Q3B, Q3C)
The International Council for Harmonisation (ICH) has established guidelines that are pivotal in ensuring the quality, safety, and efficacy of pharmaceutical products. slideshare.net These guidelines provide a framework for the control of impurities in new drug substances (ICH Q3A) and new drug products (ICH Q3B), as well as for residual solvents (ICH Q3C). slideshare.netjpionline.org
Thresholds for Reporting, Identification, and Qualification of Impurities
The ICH Q3A and Q3B guidelines establish thresholds for reporting, identifying, and qualifying impurities. kobia.kr These thresholds are based on the maximum daily dose of the drug substance. ich.org
Reporting Threshold: The level at or above which an impurity must be reported in the documentation for a new drug substance. ich.org For a maximum daily dose of up to 2g/day, the reporting threshold is 0.05%. kobia.krich.org
Identification Threshold: The level at or above which an impurity must be identified. europa.eu For a drug with a maximum daily dose of up to 2g/day, the identification threshold is 0.10% or 1.0mg per day total daily intake, whichever is lower. kobia.krich.org
Qualification Threshold: The level at or above which an impurity must be qualified, meaning its biological safety is established. kobia.kr For a drug with a maximum daily dose of up to 2g/day, the qualification threshold is 0.15% or 1.0mg per day, whichever is lower. kobia.kr The process of qualification involves acquiring and evaluating data to establish the biological safety of an individual impurity. kobia.kr
Table 1: ICH Thresholds for Impurities in New Drug Substances
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
|---|---|---|---|
| ≤ 2 g/day | 0.05% | 0.10% | 0.15% |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
Data sourced from ICH Q3A(R2) Guideline. ich.org
Pharmacopoeial Standards and Monographs for Clindamycin (B1669177) Impurities (USP, EP)
The United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide specific monographs that outline the standards for the quality of drug substances and products. These monographs include tests, procedures, and acceptance criteria for impurities.
Specific Limits for Clindamycin Impurity (Sulfone)
Regulatory guidelines, such as those from the USP and EP, mandate the control of Clindamycin Impurity (Sulfone). While specific monograph details can vary, a typical acceptable limit for this impurity in final clindamycin formulations is less than 0.1%. This aligns with the general ICH identification threshold for many drug products.
Analytical Procedures Recommended by Pharmacopoeias
Pharmacopoeias recommend validated analytical procedures to ensure the accurate and reliable quantification of impurities. High-Performance Liquid Chromatography (HPLC) is a commonly recommended technique for the analysis of clindamycin and its impurities. usp.org
A validated HPLC method for the analysis of organic impurities in Clindamycin Phosphate (B84403) Injection has been developed. usp.orgusp.org The key parameters of such a method often include:
Column: A C8 column, such as the Agilent XDB-C8 or Zorbax Eclipse XDB C8, is frequently used. usp.orgusp.org
Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) and a buffer, such as ammonium (B1175870) acetate (B1210297), is common.
Detection: UV detection is typically employed, with wavelengths around 205 nm or 210 nm being effective for clindamycin and its impurities. usp.orgscirp.orggoogle.com
Table 2: Example HPLC Parameters for Clindamycin Impurity Analysis
| Parameter | Specification |
|---|---|
| Column | Agilent XDB-C8 (150 × 4.6 mm, 5 μm) |
| Mobile Phase | Acetonitrile/ammonium acetate buffer (pH 4.0), gradient elution |
| Detection Wavelength | 205 nm - 210 nm |
Data sourced from multiple analytical method descriptions. usp.orgscirp.orggoogle.com
Role of Reference Standards in Regulatory Compliance
Reference standards are highly purified compounds that are essential for the quality control of pharmaceuticals. They serve as a benchmark for confirming the identity, purity, and strength of drug substances and products. knorspharma.com
In the context of Clindamycin Impurity (Sulfone), a well-characterized reference standard is crucial for several reasons: pharmiweb.com
Method Validation: The impurity reference standard is used to validate analytical methods, such as HPLC, ensuring their accuracy, precision, and specificity for quantifying the impurity. synzeal.com
Quality Control: It is used in routine quality control testing to ensure that the levels of Clindamycin Impurity (Sulfone) in batches of clindamycin products remain within the specified limits. pharmiweb.com
Regulatory Submissions: Regulatory bodies require that impurities are well-characterized. The availability of a reference standard for Clindamycin Impurity (Sulfone) is necessary for inclusion in regulatory submissions like Abbreviated New Drug Applications (ANDAs). synzeal.comclearsynth.com
Traceability to Pharmacopoeial and Certified Reference Materials
The accurate identification and quantification of Clindamycin Impurity (Sulfone) rely on the availability of high-quality reference standards. These standards are essential for method validation, quality control (QC) testing, and ensuring that pharmaceutical products meet the specifications set by regulatory bodies. synzeal.com
The traceability of these reference materials to internationally recognized pharmacopoeias is a fundamental requirement. Pharmacopoeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide primary standards for clindamycin hydrochloride. thomassci.com Pharmaceutical secondary standards, which are used as in-house working standards, are qualified as Certified Reference Materials (CRMs) and offer multi-traceability to these primary pharmacopoeial standards. scientificlabs.iesigmaaldrich.com This traceability ensures consistency and reliability in analytical results across different laboratories and manufacturing sites.
Vendors of pharmaceutical reference standards provide comprehensive Certificates of Analysis (CoA) that document the traceability and characterization of the material. scientificlabs.iedaicelpharmastandards.com For Clindamycin Impurity (Sulfone), reference standards are available and are crucial for developing and validating analytical methods, such as High-Performance Liquid Chromatography (HPLC), to accurately measure the impurity levels in clindamycin formulations. synzeal.com The availability of these standards with traceability to USP or EP, where feasible, is a key consideration for regulatory submissions like Abbreviated New Drug Applications (ANDAs). synzeal.comaquigenbio.com
Interactive Table: Clindamycin and Related Compounds Reference Standards
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Reference |
| Clindamycin | 18323-44-9 | C18H33ClN2O5S | 424.98 | pharmaffiliates.com |
| Clindamycin Hydrochloride | 21462-39-5 | C18H33ClN2O5S · HCl | 461.44 | |
| Clindamycin Hydrochloride Monohydrate | 58207-19-5 | C18H33ClN2O5S · HCl · H2O | 479.46 | sigmaaldrich.com |
| Clindamycin Impurity (Sulfone) | 887402-22-4 | C18H33ClN2O7S | 456.98 | |
| Clindamycin Sulfoxide (B87167) | 22431-46-5 | C18H33ClN2O6S | 440.98 | pharmaffiliates.com |
| Clindamycin Phosphate | 24729-96-2 | C18H34ClN2O8PS | 504.96 | pharmaffiliates.com |
Certification and Characterization Requirements for Impurity Standards
Certified Reference Materials (CRMs) for Clindamycin Impurity (Sulfone) are produced and certified under rigorous quality systems, such as ISO 17034 and ISO/IEC 17025. scientificlabs.iesigmaaldrich.com This ensures their quality, reliability, and suitability for their intended analytical applications. The certification process involves comprehensive characterization to confirm the identity, purity, and potency of the standard.
The characterization of Clindamycin Impurity (Sulfone) reference standards typically involves a suite of analytical techniques to provide a complete profile of the material. These techniques include:
Spectroscopic Methods: Techniques like Infrared (IR) and Ultraviolet (UV) spectroscopy are used for initial identification and to provide information about the functional groups present in the molecule. daicelpharmastandards.com
Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the precise molecular weight and elemental composition of the impurity. This technique is also crucial for structural elucidation, often in combination with liquid chromatography (LC-MS). researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the molecular structure, confirming the identity and stereochemistry of the compound. A comprehensive Certificate of Analysis will often include this data. allmpus.com
Chromatographic Purity: High-Performance Liquid Chromatography (HPLC) is the primary technique used to assess the purity of the reference standard. allmpus.com It separates the main compound from any related substances or impurities.
The Certificate of Analysis (CoA) that accompanies the CRM details the results of these characterization studies, providing the user with the necessary information to use the standard appropriately in their analytical procedures. daicelpharmastandards.com This documentation is critical for regulatory compliance and for demonstrating the validity of the analytical data generated.
Interactive Table: Characterization Techniques for Impurity Standards
| Analytical Technique | Purpose | Reference |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | allmpus.com |
| Mass Spectrometry (MS) | Molecular weight determination and structural elucidation | researchgate.net |
| Nuclear Magnetic Resonance (NMR) | Structural confirmation and identification | allmpus.com |
| Infrared (IR) Spectroscopy | Functional group identification | daicelpharmastandards.com |
| Ultraviolet (UV) Spectroscopy | Initial identification and quantitation | daicelpharmastandards.com |
Quality by Design (QbD) Approaches to Impurity Control
Quality by Design (QbD) is a systematic, science- and risk-based approach to pharmaceutical development that begins with predefined objectives and emphasizes product and process understanding and control. iajps.comnih.gov The principles of QbD are increasingly being applied to the control of impurities, including Clindamycin Impurity (Sulfone), to ensure product quality and enhance manufacturing efficiency. brjac.com.br
The QbD approach to impurity control involves several key elements:
Defining a Quality Target Product Profile (QTPP): This involves identifying the critical quality attributes (CQAs) of the drug product, including the acceptable level of impurities like Clindamycin Impurity (Sulfone). nih.govdergipark.org.tr Impurity levels are a CQA because they can impact the safety and efficacy of the product. iajps.com
Risk Assessment: A thorough risk assessment is conducted to identify and understand the potential sources of impurities. For Clindamycin Impurity (Sulfone), this could include the oxidation of clindamycin sulfoxide intermediates during the manufacturing process.
Process Understanding and Control: This involves identifying the critical process parameters (CPPs) that may affect the formation of the impurity. By understanding the relationship between CPPs and the formation of Clindamycin Impurity (Sulfone), a robust control strategy can be developed. nih.gov
Developing a Control Strategy: The control strategy is designed to ensure that the level of Clindamycin Impurity (Sulfone) remains within the established acceptable limits. This can involve a combination of raw material controls, in-process controls, and final product specifications. iajps.com Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), provide a framework for setting appropriate acceptance criteria for impurities. fda.gov
Continual Improvement: The manufacturing process performance is continuously monitored and evaluated to identify opportunities for improvement and to ensure that the process remains in a state of control. dergipark.org.tr
By applying QbD principles, pharmaceutical manufacturers can move from a reactive "quality by testing" approach to a proactive "quality by design" paradigm, leading to a more robust and reliable manufacturing process with a greater assurance of product quality. dergipark.org.tr This systematic approach is crucial for managing impurities like Clindamycin Impurity (Sulfone) and for meeting the stringent requirements of regulatory agencies.
Emerging Research Directions and Future Perspectives on Clindamycin Impurity Sulfone
Theoretical and Computational Chemistry for Impurity Prediction
Recent advancements in computational chemistry are providing powerful tools to predict the formation of impurities, offering insights that can guide process optimization and control strategies. These in silico methods can model molecular interactions and reaction energetics, often at a fraction of the cost and time of traditional laboratory experiments. mdpi.com
Quantum chemical calculations, particularly Density Functional Theory (DFT), are increasingly being employed to elucidate the reaction mechanisms that lead to the formation of pharmaceutical impurities. nih.govresearchgate.net In the context of Clindamycin (B1669177) Impurity (Sulfone), these calculations can be used to model the oxidation of the sulfide (B99878) group in the clindamycin molecule.
Researchers can compute the activation energies for various potential oxidation pathways, identifying the most energetically favorable routes. researchgate.net For instance, DFT can be used to simulate the interaction between clindamycin and potential oxidizing agents, such as residual peroxides from excipients or dissolved oxygen under specific pH and temperature conditions. researchgate.net By understanding the electronic structure and transition states involved, scientists can predict the likelihood of sulfone formation and identify critical process parameters that may accelerate or inhibit the reaction. Studies on lincosamides have successfully used quantum mechanical methods to investigate molecular conformations and stability, which forms the basis for studying degradation reactions. nih.govscribd.com
Molecular dynamics (MD) simulations offer a complementary approach to quantum chemical calculations by modeling the dynamic behavior of molecules over time. researchgate.netdoi.org These simulations can provide a visual and quantitative understanding of the entire impurity formation pathway. For Clindamycin Impurity (Sulfone), an MD simulation could model a clindamycin molecule in a solution containing potential reactants and trace catalysts.
The simulation would track the molecular trajectories and interactions, revealing how the molecules approach each other and the conformational changes that precede the oxidation reaction. researchgate.netscribd.com This approach is particularly useful for understanding the influence of the solvent environment and other formulation components on the reaction rate. By combining MD with quantum mechanics (QM/MM methods), researchers can achieve a high level of accuracy for the reactive event while efficiently modeling the larger system. researchgate.net Such simulations can help in proactively designing formulations and storage conditions that minimize the degradation of clindamycin into its sulfone impurity. mdpi.comdoi.org
| Computational Method | Application for Clindamycin Sulfone Impurity | Key Research Findings/Potential |
| Quantum Mechanics (DFT) | Elucidating the electronic mechanism of sulfide oxidation. | Can determine activation energies and the most thermodynamically stable reaction pathways. researchgate.net |
| Natural Bond Orbital (NBO) Analysis | Analyzing charge transfer and bond stability during oxidation. | Helps identify the key intramolecular interactions that influence conformer stability and reactivity. nih.govresearchgate.net |
| Molecular Dynamics (MD) Simulation | Simulating the dynamic process of impurity formation in a solution or solid state. | Provides insights into the influence of solvent, temperature, and excipients on reaction kinetics. researchgate.netdoi.org |
| QM/MM Simulations | High-accuracy modeling of the chemical reaction within its complex environment. | Combines the precision of quantum mechanics for the reaction site with the efficiency of molecular mechanics for the surroundings. researchgate.net |
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Green Analytical Chemistry Approaches for Sulfone Impurity Analysis
The principles of Green Analytical Chemistry (GAC) are gaining significant traction in the pharmaceutical industry, aiming to develop analytical methods that are safer for the environment and analysts without compromising data quality. nih.govresearchgate.net There is a recognized gap and, therefore, a significant opportunity for developing eco-friendly methods for clindamycin analysis. nih.govresearchgate.net
Traditional analytical methods for clindamycin and its impurities, such as High-Performance Liquid Chromatography (HPLC), often rely on large volumes of hazardous organic solvents like acetonitrile (B52724). nih.gov Research is now directed towards creating greener alternatives.
Emerging methods include:
Green HPLC: Developing HPLC methods that use more benign and biodegradable solvents. Since clindamycin is soluble in ethanol (B145695), studies have focused on replacing acetonitrile with ethanol in the mobile phase. researchgate.net This significantly reduces the toxicity and environmental impact of the analysis.
Kinetic Spectrophotometry: A simple, sensitive, and organic solvent-free kinetic spectrophotometric method has been developed for determining clindamycin. nih.gov This method is based on the reaction of clindamycin with potassium iodide and potassium iodate (B108269) in an aqueous medium, with the reaction monitored by measuring absorbance over time. nih.gov Such techniques eliminate the need for organic solvents entirely.
Nanoparticle-Based Sensing: Advanced colorimetric sensing methods using silver (Ag) or gold-silver (Au@Ag) core-shell nanoparticles are being explored for the rapid and eco-friendly detection of clindamycin. d-nb.infoacs.org These methods are often performed in aqueous solutions, are highly sensitive, and require minimal sample preparation, aligning perfectly with GAC principles. d-nb.info
A primary goal of GAC is the minimization of solvent use and waste production. researchgate.netresearchgate.net This is being achieved through several innovative strategies applicable to the analysis of Clindamycin Impurity (Sulfone).
Method Miniaturization: Miniaturized spectrophotometric assays using smaller cuvettes (e.g., 700 μL) have been shown to be effective for quantifying antibiotics. researchgate.net This approach drastically reduces the amount of sample, reagents, and diluents required, thereby minimizing waste. researchgate.net
Optimized Chromatography: Beyond replacing solvents, HPLC methods are being optimized to shorten run times. scirp.orgcore.ac.uk Faster analysis not only increases throughput but also proportionally reduces the total volume of mobile phase consumed per sample. For example, a validated HPLC method for clindamycin palmitate hydrochloride successfully reduced organic solvent consumption compared to the standard USP methodology. scirp.org
Direct Analysis Techniques: The development of methods that allow for direct analysis without extensive sample extraction or preparation steps further contributes to waste reduction. researchgate.net Tandem mass spectrometry, for instance, offers high sensitivity and specificity, potentially reducing the need for extensive chromatographic separation and the associated solvent use. researchgate.net
| Analytical Technique | Traditional Approach (Solvent/Waste) | Green Alternative | Key Advantage |
| HPLC | Acetonitrile/Phosphate (B84403) Buffer nih.gov | Ethanol/Aqueous Buffer researchgate.netscirp.org | Reduced toxicity and use of biodegradable solvent. |
| Spectrophotometry | Often requires sample extraction with organic solvents. | Direct kinetic analysis in aqueous medium. nih.gov | Eliminates organic solvent use completely. nih.gov |
| Sample Preparation | Liquid-liquid or solid-phase extraction. | Miniaturization, direct injection, protein precipitation. researchgate.netcore.ac.uk | Significant reduction in solvent volume and waste generated. researchgate.net |
| Detection | Standard UV detection. | Colorimetric sensing with nanoparticles in aqueous solution. d-nb.infoacs.org | Fast, simple, and avoids hazardous reagents. d-nb.info |
Development of Eco-Friendly Analytical Methods
Advanced Materials and Technologies for Impurity Mitigation
Beyond prediction and analysis, a forward-looking approach involves developing advanced materials and technologies to actively mitigate or remove impurities like Clindamycin Impurity (Sulfone) during the manufacturing process. This represents a shift from passive control to active intervention.
Potential future technologies include:
Catalytic Reduction/Conversion: Specific catalysts could be designed to selectively target and remove impurities. For instance, a patented method utilizes a Raney nickel catalyst in a hydrogenation reaction to successfully remove the dehydroclindamycin (B12078155) impurity. google.com A similar principle could be applied to develop a catalyst that selectively reduces the sulfone group of the impurity back to the sulfide of the active clindamycin molecule, thereby converting the impurity back into the desired product.
Advanced Oxidation/Reduction Processes (AOPs): Technologies like non-thermal plasma (NTP) treatment are being investigated for their ability to degrade pharmaceuticals in aqueous solutions. iwaponline.comresearchgate.net NTP generates highly reactive oxidative and reductive species that can break down complex molecules. iwaponline.comresearchgate.net While current research focuses on degrading the parent clindamycin molecule in wastewater, this technology could be precisely tuned to selectively target and degrade the sulfone impurity in process streams without affecting the parent drug.
Functionalized Polymeric Materials: The development of polymers with specific functionalities for impurity scavenging is a promising area. For example, research into clindamycin-loaded polymer carriers like Poly(lactic-co-glycolic) acid (PLGA) for drug delivery could be adapted. doi.org It is conceivable to develop polymers or resins functionalized with chemical groups that have a high affinity for the sulfone moiety, allowing for its selective adsorption and removal from solution through a process akin to chromatography but on a preparative scale.
| Mitigation Technology | Material/Method | Proposed Mechanism for Sulfone Removal |
| Catalytic Conversion | Noble metal or transition metal catalysts (e.g., Raney nickel principle) google.com | Selective catalytic reduction of the sulfone group back to the sulfide group. |
| Advanced Oxidation Processes | Non-Thermal Plasma (NTP) iwaponline.comresearchgate.net | Generation of reactive species to selectively degrade the sulfone impurity into smaller, more easily removable fragments. |
| Selective Adsorption | Functionalized resins or polymers | Materials with binding sites designed to have a high affinity for the sulfone impurity, enabling its removal via selective binding. |
| 3D-Printed Coatings/Matrices | Hydrogels (e.g., alginate, carboxymethyl cellulose) mdpi.com | Encapsulation or coating technologies could be engineered to selectively bind or react with impurities during processing or release. |
Novel Scavenging Technologies for Oxidative Impurities
The formation of Clindamycin Impurity (Sulfone) occurs through the oxidation of the sulfur atom in the clindamycin molecule. Consequently, significant research is being directed towards technologies that can prevent this oxidative degradation.
One promising area is the use of oxygen scavengers incorporated into pharmaceutical packaging. drug-dev.comresearchgate.net These scavengers actively remove oxygen from the headspace of the packaging, thereby inhibiting the oxidation of susceptible drugs like clindamycin. drug-dev.com This approach offers a practical way to enhance drug stability without altering the formulation itself. researchgate.net
Commonly used oxygen scavenging materials include iron-based compounds and ascorbic acid. drug-dev.com More advanced, non-metallic scavengers, such as sulfites, are also being explored for their high efficacy. drug-dev.com The integration of these technologies into packaging, for instance as films, can be seamlessly incorporated into existing manufacturing workflows. drug-dev.com
Another innovative approach involves the use of nanomaterials with reactive oxygen species (ROS)-scavenging capabilities. nih.gov These nanomaterials, due to their large surface area-to-volume ratio, can effectively neutralize harmful ROS that trigger oxidative processes. nih.gov Research into self-assembling nanospheres and other nano-constructs shows potential in preventing the degradation of APIs. nih.gov
Hydrogels with antioxidant properties are also being investigated. researchgate.net These materials can create a stable environment for the drug, reducing the accumulation of impurities by protecting the API from oxidative stress. researchgate.net
Innovative Process Design for Impurity Reduction at Source
Preventing the formation of impurities during the manufacturing process is a key strategy for ensuring the quality of the final drug product. For Clindamycin Impurity (Sulfone), this involves optimizing the synthesis and purification processes of clindamycin.
Research into the chemical synthesis of clindamycin aims to develop more robust and environmentally friendly methods that generate fewer impurities. researchgate.net This includes one-pot synthesis processes that are more economically viable and straightforward. researchgate.net Understanding the reactivity of Clindamycin Impurity (Sulfone) under various chemical conditions is crucial for developing methods to control its levels during production.
Process-related impurities can arise from various sources, including starting materials, intermediates, and degradation products. Therefore, a thorough understanding of the reaction mechanisms is essential. For instance, peroxide-mediated reactions, often initiated by peroxide impurities in excipients, are a common cause of oxidation. nih.gov Strategies to reduce peroxide levels in excipients, such as through enzymatic treatment or vacuum drying, can significantly improve the stability of oxidation-labile drugs. nih.gov
Furthermore, advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) are being employed to identify and characterize impurities during process development. google.com This allows for the optimization of reaction conditions to minimize the formation of unwanted byproducts like the sulfone impurity.
Interdisciplinary Research on Impurity Behavior in Complex Matrices
The behavior of drug impurities is not only relevant in the context of the pure API but also within complex biological and formulation matrices.
In the context of drug delivery, the interaction of clindamycin and its impurities with various formulation components is an active area of research. For instance, studies on hydrogel-based delivery systems for clindamycin are exploring how these formulations can provide a stable environment and control the release of the active drug while minimizing degradation. researchgate.net
Furthermore, understanding the metabolic fate of clindamycin is important. Clindamycin is metabolized in the body to form metabolites such as clindamycin sulfoxide (B87167) and N-demethylclindamycin. nih.govresearchgate.net Research into the biological activity of these metabolites is ongoing, with some studies indicating that N-demethylclindamycin has higher antimicrobial activity than the parent drug. nih.gov The study of these metabolic pathways in various patient populations, including those with altered enzyme activity, is a key area of future research. mdpi.com
The development of advanced analytical methods is critical for detecting and quantifying low levels of impurities in complex biological samples like blood and tissues. nih.gov Techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry are instrumental in these investigations. nih.gov
Below is a table summarizing the key research areas and their potential impact on managing Clindamycin Impurity (Sulfone).
| Research Area | Focus | Potential Impact |
| Scavenging Technologies | Development of oxygen scavengers and antioxidant materials for packaging and formulations. drug-dev.comnih.govresearchgate.net | Enhanced stability of the drug product and extended shelf-life. drug-dev.com |
| Process Chemistry | Optimization of synthesis and purification methods to minimize impurity formation. researchgate.netnih.gov | Increased purity of the API and reduced manufacturing costs. researchgate.net |
| Analytical Chemistry | Advanced methods for the detection and characterization of impurities in various matrices. google.comnih.gov | Improved quality control and a better understanding of impurity profiles. |
| Pharmacology/Toxicology | Investigation of the biological effects and metabolic pathways of the impurity. nih.govmdpi.com | Ensured safety and efficacy of the final drug product. |
Q & A
Q. What analytical techniques are recommended for characterizing Clindamycin Sulfone impurity?
Clindamycin Sulfone (CAS 887402-22-4) is typically characterized using nuclear magnetic resonance (NMR) spectroscopy, liquid chromatography-mass spectrometry (LC-MS), and high-performance liquid chromatography (HPLC). NMR confirms structural integrity by identifying key functional groups (e.g., sulfone moiety at δ 3.1–3.5 ppm for SO₂). LC-MS provides molecular weight confirmation (e.g., [M+H]⁺ at m/z 505.3), while HPLC quantifies purity using validated methods with UV detection at 210 nm. These techniques ensure compliance with pharmacopeial standards .
Q. How should reference standards for Clindamycin Sulfone be prepared and validated?
Reference standards require rigorous characterization via orthogonal methods (NMR, LC-MS, HPLC) to confirm identity and purity (>98%). Calibration curves should be established using serial dilutions in mobile phase (e.g., acetonitrile-phosphate buffer, pH 3.0). Stability studies under ambient and accelerated conditions (40°C/75% RH) ensure no degradation over 6 months. Traceability to USP/EP standards is critical for regulatory submissions .
Advanced Research Questions
Q. How can Clindamycin Sulfone be differentiated from sulfoxide derivatives during analysis?
Sulfone (R-SO₂-) and sulfoxide (R-SO-) derivatives exhibit distinct chromatographic and spectral properties. In reversed-phase HPLC, sulfone elutes later than sulfoxide due to increased polarity. Mass spectrometry distinguishes them via fragment ions: sulfone shows a neutral loss of 64 Da (SO₂), while sulfoxide loses 48 Da (SO). NMR chemical shifts for sulfone protons (e.g., δ 3.2 ppm) are downfield compared to sulfoxide (δ 2.8 ppm) .
Q. What challenges arise in quantifying Clindamycin Sulfone in the presence of co-eluting impurities?
Co-elution with structurally similar impurities (e.g., Clindamycin Phosphate Sulfoxide) necessitates method optimization. Strategies include:
Q. How should stability-indicating methods for Clindamycin Sulfone be designed?
Stability studies under ICH Q1A(R2) guidelines involve:
Q. What statistical approaches validate analytical methods for Clindamycin Sulfone?
Method validation follows ICH Q2(R1) principles:
- Precision: Calculate %RSD for intra-day (n=6) and inter-day (n=3) replicates.
- Accuracy: Spike recovery studies (80–120% range) with ANOVA to assess bias.
- Linearity: Regression analysis (R² >0.995) over 50–150% of target concentration.
- Robustness: Evaluate minor variations in flow rate (±0.1 mL/min) and column temperature (±2°C) .
Q. What are the regulatory thresholds for Clindamycin Sulfone in pharmaceutical formulations?
Per pharmacopeial guidelines, Clindamycin Sulfone is classified as a specified impurity with limits ≤0.15% (w/w) in final drug products. Regulatory submissions must include method validation data and justification for higher thresholds if process-related factors (e.g., synthesis route) necessitate exceptions .
Methodological Considerations
- Chromatographic Conditions: Use C18 columns (5 µm, 250 × 4.6 mm) with gradient elution (acetonitrile: 0.1% H₃PO₄, 25:75 to 60:40 over 20 min) .
- MS Parameters: Electrospray ionization (ESI+) with collision energy optimized for sulfone-specific fragments (m/z 505.3 → 377.2) .
- Sample Preparation: Sonication in methanol:water (70:30) for 30 min to ensure complete dissolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
